molecular formula C18H18N2O2 B2669641 1-(4-Ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1264049-51-5

1-(4-Ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B2669641
CAS No.: 1264049-51-5
M. Wt: 294.354
InChI Key: FIMVHDWHKIBXJT-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-Ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. The reaction conditions often include the use of catalysts such as zinc triflate and solvents like acetic acid. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-(4-Ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 1-(4-Ethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid include other pyrazole derivatives such as:

In comparison, this compound stands out due to its unique substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-(4-ethylphenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-2-13-8-10-15(11-9-13)20-17(12-16(19-20)18(21)22)14-6-4-3-5-7-14/h3-11,17H,2,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMVHDWHKIBXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(CC(=N2)C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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